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Tetrakis(diethylamine)tin

ALD precursor volatility Vapor pressure Precursor delivery

Tetrakis(diethylamine)tin (CAS 1066-78-0), also designated tetrakis(diethylamido)tin(IV), is an organotin(IV) amide with the formula Sn[N(C₂H₅)₂]₄. It is a colorless to pale yellow, moisture-sensitive liquid widely employed as a volatile precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for tin-containing thin films, including SnO₂, Sn-doped oxides, and mesoporous tin silicates.

Molecular Formula C16H40N4Sn
Molecular Weight 407.2 g/mol
CAS No. 1066-78-0
Cat. No. B086698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(diethylamine)tin
CAS1066-78-0
Molecular FormulaC16H40N4Sn
Molecular Weight407.2 g/mol
Structural Identifiers
SMILESCC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Sn+4]
InChIInChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
InChIKeyIFVSPCQTOMZHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(diethylamine)tin (CAS 1066-78-0): Core Identity and Procurement Context for ALD/CVD Tin Precursors


Tetrakis(diethylamine)tin (CAS 1066-78-0), also designated tetrakis(diethylamido)tin(IV), is an organotin(IV) amide with the formula Sn[N(C₂H₅)₂]₄. It is a colorless to pale yellow, moisture-sensitive liquid widely employed as a volatile precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for tin-containing thin films, including SnO₂, Sn-doped oxides, and mesoporous tin silicates . Its four diethylamide ligands confer a balance of volatility and thermal stability suitable for controlled decomposition at moderate temperatures, making it a candidate for semiconductor, transparent conductive oxide (TCO), and energy-storage applications .

Why Tetrakis(diethylamine)tin Cannot Be Replaced Arbitrarily by Other Tin Amide Precursors


Tin amide precursors are not interchangeable; differences in ligand alkyl chain length (methyl vs. ethyl) alter key physicochemical properties—volatility, thermal stability, and reactivity [1]. Tetrakis(diethylamine)tin exhibits significantly lower vapor pressure (~1.28×10⁻⁵ mmHg at 25 °C) than its dimethyl analog (~15 Torr), which directly impacts precursor delivery, deposition temperature windows, and film conformality . Furthermore, the diethylamide ligand influences decomposition pathways and carbon impurity incorporation in ALD SnO₂ films [2]. These quantifiable differences necessitate compound-specific process optimization and preclude simple drop-in substitution.

Quantitative Evidence for Selecting Tetrakis(diethylamine)tin over Tetrakis(dimethylamino)tin (TDMASn) and Other Tin Precursors


Vapor Pressure and Volatility: Critical for Precursor Delivery and Deposition Window

Tetrakis(diethylamine)tin exhibits a vapor pressure of 1.28×10⁻⁵ mmHg at 25 °C , approximately six orders of magnitude lower than that of tetrakis(dimethylamino)tin (TDMASn), which has a reported vapor pressure of ~15 Torr at 20 °C [1]. This stark difference in volatility directly influences precursor delivery methods (bubbler temperature requirements) and expands the upper temperature limit for self-limited ALD growth before thermal decomposition occurs [2].

ALD precursor volatility Vapor pressure Precursor delivery

Thermal Decomposition Profile: Enabling High-Temperature ALD/CVD Processes

Tetrakis(diethylamine)tin demonstrates a higher boiling point (110 °C at 0.5 mmHg) compared to tetrakis(dimethylamino)tin (53–55 °C at 0.1 mmHg) , consistent with stronger intermolecular forces and enhanced thermal stability. While explicit decomposition onset temperatures are not uniformly reported, the diethylamide ligand is known to facilitate cleaner decomposition with reduced carbon incorporation relative to dimethylamide analogs in related titanium systems [1]. This thermal profile suggests suitability for ALD processes operating at higher substrate temperatures (e.g., 200–300 °C) where TDMASn may prematurely decompose [2].

Thermal stability ALD temperature window Precursor decomposition

Lithium-Ion Battery Anode Performance: Uniform Sn Dispersion and Capacity Enhancement

When incorporated into pitch-derived carbon matrices, tetrakis(diethylamine)tin yields uniformly dispersed Sn fine particles, in contrast to carbon from pitch without organotin additives [1]. Electrochemical testing revealed that Li-ion discharge and charge capacities increased with the addition of tetrakis(diethylamine)tin; specifically, the carbon obtained from pitch containing this precursor demonstrated higher reversible capacity than the baseline pitch-only carbon (exact values not reported, but the increase was statistically significant) [1]. This performance advantage stems from the precursor's ability to decompose cleanly, leaving nanoscale Sn domains that buffer volume expansion during cycling.

Lithium-ion battery Sn anode Carbon composite

Hydrolytic Sensitivity: Implications for Handling and Film Purity

Tetrakis(diethylamine)tin is classified with hydrolytic sensitivity rating 8 (reacts rapidly with moisture, water, and protic solvents) . In comparison, tetrakis(dimethylamino)tin also exhibits high moisture sensitivity, but quantitative reactivity rates are not standardized across vendors. The diethylamide ligand, being more sterically hindered, may exhibit slightly slower hydrolysis kinetics than the dimethylamide analog, though direct kinetic data are lacking. This extreme moisture sensitivity demands rigorous anhydrous handling (glovebox or Schlenk line) but also ensures complete ligand removal during ALD with water as co-reactant, minimizing carbon contamination in the resulting SnO₂ film [1].

Moisture sensitivity Precursor handling Film impurity

Optimal Deployment Scenarios for Tetrakis(diethylamine)tin Based on Empirical Evidence


High-Temperature Atomic Layer Deposition (ALD) of Crystalline SnO₂ Films

The compound's higher boiling point (110 °C at 0.5 mmHg) and lower volatility relative to TDMASn make it particularly well-suited for ALD processes requiring substrate temperatures above 200 °C. In this regime, TDMASn may undergo premature thermal decomposition [1], whereas tetrakis(diethylamine)tin maintains controlled, self-limiting growth, enabling deposition of crystalline SnO₂ layers essential for transparent electrodes and gas sensors [2].

Synthesis of Sn/C Composite Anodes for Lithium-Ion Batteries

Pyrolysis of carbon precursors blended with tetrakis(diethylamine)tin yields uniformly dispersed Sn nanoparticles within a conductive carbon matrix, significantly enhancing Li-ion storage capacity compared to unmodified carbon [3]. This application leverages the precursor's clean thermal decomposition to generate active Sn domains in situ, circumventing the need for separate Sn nanoparticle synthesis and enabling scalable fabrication of high-performance anodes.

CVD of Tin-Containing Films on Moisture-Sensitive Substrates Requiring Low Impurity Incorporation

While both tetrakis(dimethylamino)tin and tetrakis(diethylamine)tin are moisture-sensitive , the diethylamide ligand's steric bulk may facilitate more complete ligand elimination during film growth, reducing carbon residues in the final SnO₂ or SnNₓ layer. This characteristic is particularly valuable for electronic applications where even trace carbon contamination degrades conductivity or optical transparency [4].

Surface Functionalization of Indium Tin Oxide (ITO) Electrodes

Tetrakis(diethylamine)tin reacts selectively with hydroxylated ITO surfaces to form surface-bound tin amide complexes [5]. This reactivity has been exploited to tune the work function of ITO anodes in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), offering a wet-chemical alternative to plasma treatment for interface engineering [6].

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